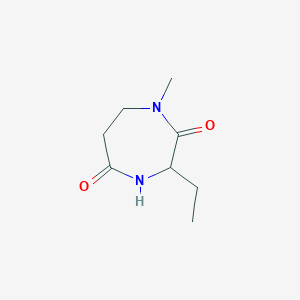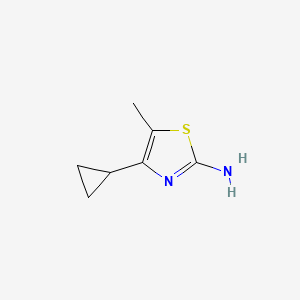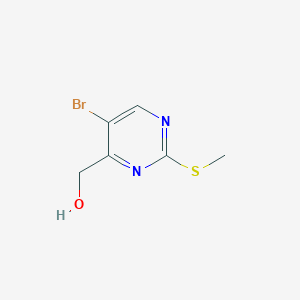
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol
概述
描述
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H7BrN2OS. It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 2nd position, and a hydroxymethyl group at the 4th position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol typically involves the bromination of a pyrimidine precursor followed by the introduction of the methylthio and hydroxymethyl groups. One common method involves the use of 5-bromopyrimidine as the starting material. The methylthio group can be introduced via nucleophilic substitution using a methylthiol reagent under basic conditions. The hydroxymethyl group is then added through a formylation reaction, typically using formaldehyde in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: (5-Bromo-2-(methylthio)pyrimidin-4-yl)carboxylic acid.
Reduction: 2-(Methylthio)pyrimidin-4-yl)methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-(Methylthio)pyrimidin-4-yl)methanol
- 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
Uniqueness
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol is unique due to the combination of its bromine, methylthio, and hydroxymethyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile intermediate in synthetic chemistry and a promising candidate in medicinal chemistry research .
属性
IUPAC Name |
(5-bromo-2-methylsulfanylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRLNWHDSFOBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



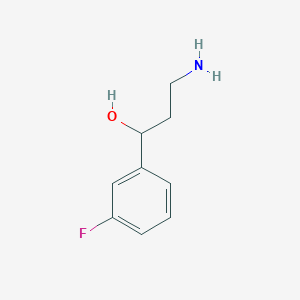
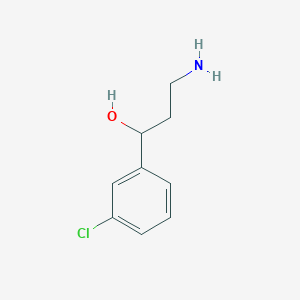

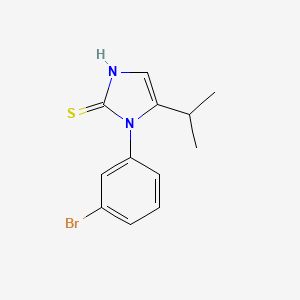

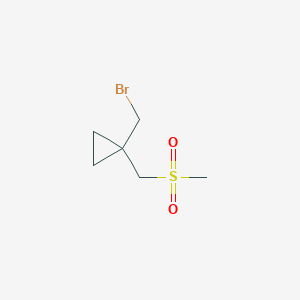
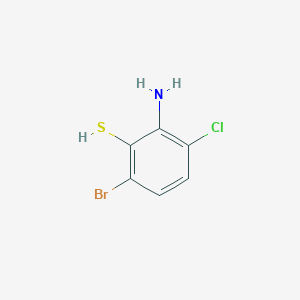

![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)
